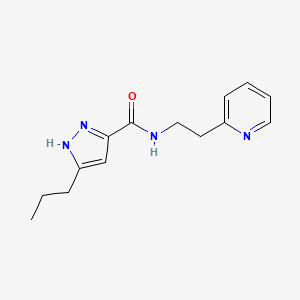
3-propyl-N-(2-pyridin-2-ylethyl)-1H-pyrazole-5-carboxamide
Übersicht
Beschreibung
3-propyl-N-(2-pyridin-2-ylethyl)-1H-pyrazole-5-carboxamide, also known as PPIC, is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. PPIC is a pyrazole-based compound that has been synthesized through a number of methods.
Wirkmechanismus
The mechanism of action of 3-propyl-N-(2-pyridin-2-ylethyl)-1H-pyrazole-5-carboxamide is not fully understood, but studies have suggested that it may act through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses. 3-propyl-N-(2-pyridin-2-ylethyl)-1H-pyrazole-5-carboxamide has also been found to interact with various proteins, including heat shock protein 90 (Hsp90) and cyclin-dependent kinase 4 (CDK4), which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
3-propyl-N-(2-pyridin-2-ylethyl)-1H-pyrazole-5-carboxamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses. 3-propyl-N-(2-pyridin-2-ylethyl)-1H-pyrazole-5-carboxamide has also been found to interact with various proteins, including Hsp90 and CDK4, which may contribute to its anti-tumor effects. Additionally, 3-propyl-N-(2-pyridin-2-ylethyl)-1H-pyrazole-5-carboxamide has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-propyl-N-(2-pyridin-2-ylethyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its high purity and stability, which makes it suitable for use in various assays. However, 3-propyl-N-(2-pyridin-2-ylethyl)-1H-pyrazole-5-carboxamide also has some limitations, including its low solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-propyl-N-(2-pyridin-2-ylethyl)-1H-pyrazole-5-carboxamide, including the development of more efficient synthesis methods, the exploration of its potential applications in other fields, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the safety and toxicity of 3-propyl-N-(2-pyridin-2-ylethyl)-1H-pyrazole-5-carboxamide in vivo, which will be important for its potential use in clinical settings.
Conclusion:
In conclusion, 3-propyl-N-(2-pyridin-2-ylethyl)-1H-pyrazole-5-carboxamide is a pyrazole-based compound that has been of great interest in scientific research due to its potential applications in various fields. 3-propyl-N-(2-pyridin-2-ylethyl)-1H-pyrazole-5-carboxamide has been synthesized through a number of methods and has been studied extensively for its anti-tumor, neuroprotective, and anti-inflammatory effects. While there are some limitations to its use in lab experiments, 3-propyl-N-(2-pyridin-2-ylethyl)-1H-pyrazole-5-carboxamide has several advantages, including its high purity and stability. There are several future directions for the study of 3-propyl-N-(2-pyridin-2-ylethyl)-1H-pyrazole-5-carboxamide, including the development of more efficient synthesis methods and the elucidation of its mechanism of action.
Wissenschaftliche Forschungsanwendungen
3-propyl-N-(2-pyridin-2-ylethyl)-1H-pyrazole-5-carboxamide has been studied extensively for its potential applications in various fields, including cancer research, neuroprotection, and inflammation. Studies have shown that 3-propyl-N-(2-pyridin-2-ylethyl)-1H-pyrazole-5-carboxamide has anti-tumor effects in various cancer cell lines, including breast, lung, and prostate cancer. Additionally, 3-propyl-N-(2-pyridin-2-ylethyl)-1H-pyrazole-5-carboxamide has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. 3-propyl-N-(2-pyridin-2-ylethyl)-1H-pyrazole-5-carboxamide has also been studied for its anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
Eigenschaften
IUPAC Name |
5-propyl-N-(2-pyridin-2-ylethyl)-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-2-5-12-10-13(18-17-12)14(19)16-9-7-11-6-3-4-8-15-11/h3-4,6,8,10H,2,5,7,9H2,1H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOMJKOVJMHDSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)NCCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-propyl-N-(2-pyridin-2-ylethyl)-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-5-(1,3-oxazol-5-yl)thiophene-2-sulfonamide](/img/structure/B3812045.png)
![[4-(6-phenyl-3-pyridazinyl)phenyl]methanol](/img/structure/B3812068.png)
![4-[(1-{[1-(2-pyrimidinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]thiomorpholine bis(trifluoroacetate)](/img/structure/B3812073.png)
![3-(2-furyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]propanamide](/img/structure/B3812078.png)
![1-(2-fluorophenyl)-N-{2-[methyl(methylsulfonyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B3812090.png)
![N~4~,6-dimethyl-N~4~-[3-(1H-pyrazol-1-yl)propyl]-2,4-pyrimidinediamine](/img/structure/B3812097.png)
![N-{2-[5-(1-ethyl-1H-1,2,4-triazol-5-yl)-4-phenyl-1H-imidazol-1-yl]ethyl}pyridin-3-amine](/img/structure/B3812104.png)
![8-[(2-phenylpyrimidin-5-yl)carbonyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3812105.png)
![methyl (2S,4R)-4-(dimethylamino)-1-[(2-methyl-1-benzofuran-7-yl)carbonyl]pyrrolidine-2-carboxylate](/img/structure/B3812113.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N-(pyridin-4-ylmethyl)indane-2-carboxamide](/img/structure/B3812121.png)
![(2E)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-phenyl-N-(4-pyridinylmethyl)-2-propen-1-amine](/img/structure/B3812129.png)
![2-{4-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperazin-1-yl}nicotinamide](/img/structure/B3812136.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-({methyl[(3-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B3812143.png)
![N-(3,4-dimethylphenyl)-4-[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]-1-piperidinecarboxamide](/img/structure/B3812149.png)